3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
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Overview
Description
3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C7H3Cl2N3O It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions may vary, but common methods include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is similar to other pyrazolo[1,5-a]pyrimidine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazine
These compounds share structural similarities but differ in their functional groups and chemical reactivity, leading to different applications and properties.
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNNSIAXNKYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)Cl)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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